molecular formula C26H23NO5 B3986473 MM0299

MM0299

Cat. No.: B3986473
M. Wt: 429.5 g/mol
InChI Key: SYUJAWVNBGZCNK-UHFFFAOYSA-N
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Description

MM0299 is a compound known for its inhibitory effects on lanosterol synthase (LSS), an enzyme involved in cholesterol biosynthesis. It has shown significant potential in scientific research, particularly in the treatment of glioblastoma, a type of brain cancer. This compound works by inducing the production of 24(S),25-epoxycholesterol (EPC), which depletes cellular cholesterol and inhibits cell proliferation .

Preparation Methods

The synthesis of MM0299 involves several steps, including the formation of a tetracyclic dicarboximide structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is prepared under controlled laboratory conditions, ensuring high purity and consistency .

Chemical Reactions Analysis

MM0299 primarily undergoes reactions related to its role as an LSS inhibitor. The compound interacts with LSS to inhibit its activity, leading to the generation of EPC. This reaction is crucial for its anti-glioblastoma activity. Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO) and other organic solvents that facilitate the dissolution and reaction of this compound .

Scientific Research Applications

MM0299 has a wide range of applications in scientific research:

Mechanism of Action

MM0299 exerts its effects by inhibiting lanosterol synthase, an enzyme critical for cholesterol biosynthesis. By inhibiting LSS, this compound diverts sterol flux away from cholesterol into a shunt pathway that produces EPC. EPC is necessary and sufficient for this compound-induced toxicity in glioma stem-like cells, leading to the depletion of cellular cholesterol and inhibition of cell proliferation .

Comparison with Similar Compounds

MM0299 is unique in its high selectivity for lanosterol synthase and its ability to penetrate the blood-brain barrier. Similar compounds include other LSS inhibitors, but this compound exhibits superior selectivity and efficacy in targeting glioma stem-like cells. Some similar compounds are:

This compound stands out due to its brain-penetrant properties and its specific action on glioma stem-like cells, making it a promising candidate for further research and development in cancer therapy.

Properties

IUPAC Name

4-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-31-16-6-2-14(3-7-16)22(28)13-32-17-8-4-15(5-9-17)27-25(29)23-18-10-11-19(21-12-20(18)21)24(23)26(27)30/h2-11,18-21,23-24H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUJAWVNBGZCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.